

Application Notes and Protocols for TL13-12 in H3122 Cells

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Compound of Interest

Compound Name: TL13-12

Cat. No.: B15541159

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Introduction

TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK). It is synthesized by linking the ALK inhibitor TAE684 to the cereblon E3 ubiquitin ligase ligand, Pomalidomide.[1][2] This bifunctional molecule brings ALK into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]

The H3122 cell line, derived from non-small-cell lung cancer (NSCLC), is characterized by the presence of the EML4-ALK fusion oncogene.[3] This genetic alteration results in constitutive ALK activation, making H3122 cells "ALK-addicted" and highly dependent on ALK signaling for their proliferation and survival. Consequently, H3122 cells serve as a critical in vitro model for studying the efficacy of ALK-targeted therapies, including PROTAC degraders like **TL13-12**.

These application notes provide detailed protocols for utilizing **TL13-12** to induce ALK degradation in H3122 cells and for assessing its downstream cellular effects.

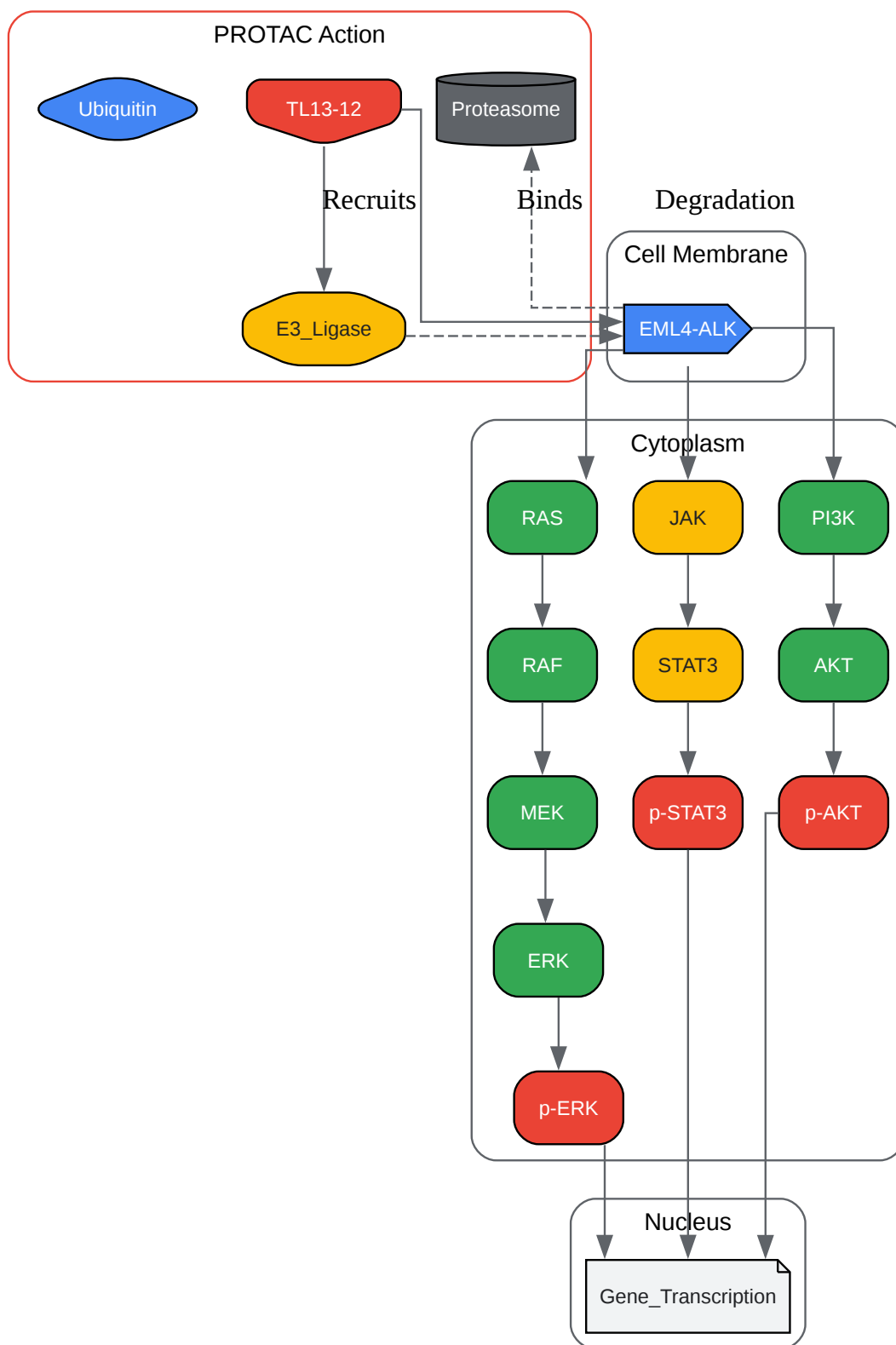
Data Presentation

Table 1: In Vitro Activity of **TL13-12** in H3122 Cells

| Parameter | Value | Cell Line | Reference |
|------------------------------------|----------|-------------------|-----------|
| DC ₅₀ (ALK Degradation) | 10 nM | H3122 | |
| Time to Maximum Degradation | 16 hours | H3122 | |
| IC ₅₀ (ALK Inhibition) | 0.69 nM | Biochemical Assay | |

Signaling Pathway

The EML4-ALK fusion protein in H3122 cells promotes downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MEK/ERK pathways, which are crucial for cell proliferation and survival. **TL13-12**-mediated degradation of ALK leads to the inhibition of these pathways.



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Caption: **TL13-12** mediated degradation of EML4-ALK and downstream signaling.

Experimental Protocols

H3122 Cell Culture

This protocol outlines the standard procedure for culturing H3122 cells.

Materials:

- H3122 cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- T25 or T75 cell culture flasks
- CO₂ incubator

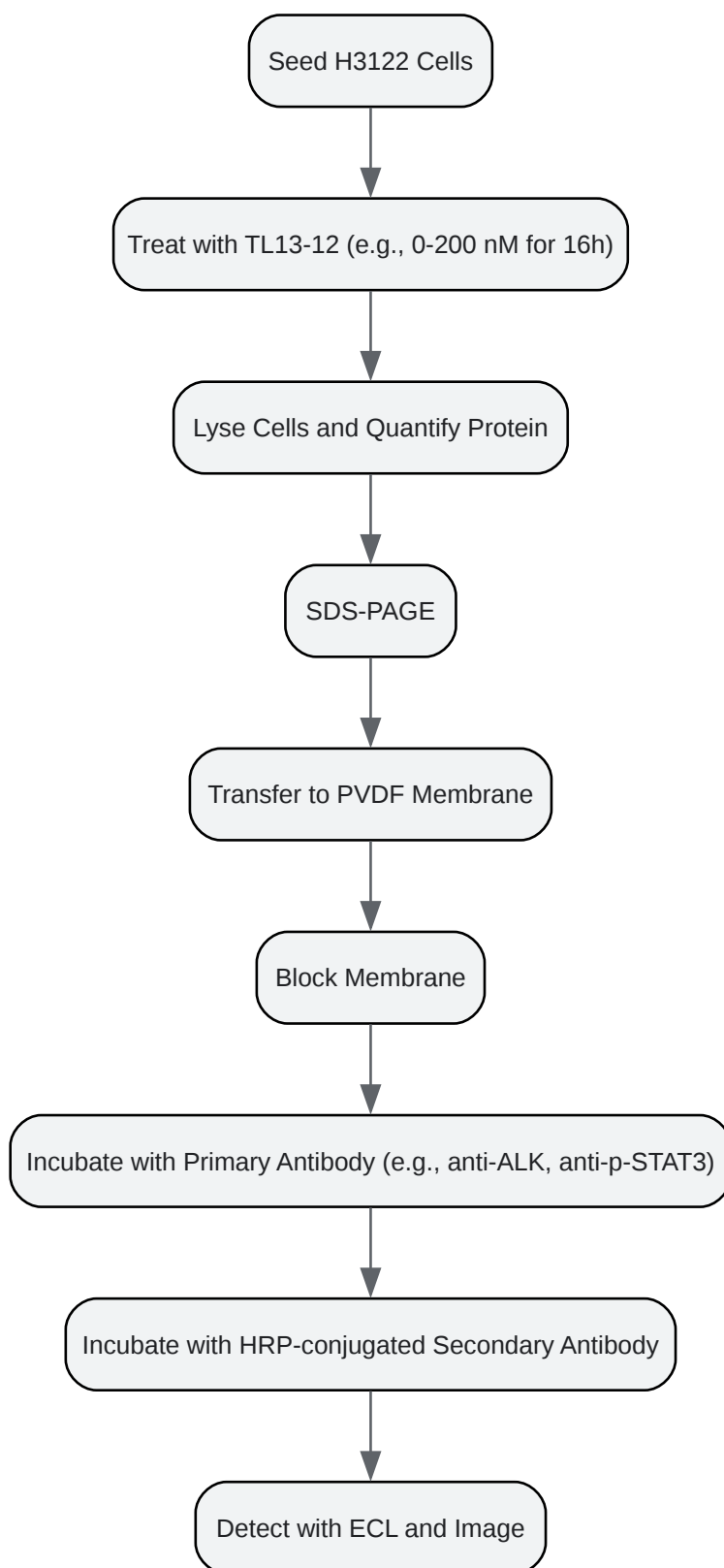
Protocol:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing:
 - Thaw cryopreserved H3122 cells rapidly in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 300 x g for 3 minutes.

- Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
- Transfer the cell suspension to a T25 flask.
- Cell Maintenance:
 - Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
 - Change the medium every 2-3 days.
 - Passage the cells when they reach 80-90% confluency.
- Cell Passaging:
 - Aspirate the medium and wash the cells once with PBS.
 - Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
 - Neutralize the trypsin with 4-5 mL of complete growth medium.
 - Collect the cell suspension and centrifuge at 300 x g for 3 minutes.
 - Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

Western Blot Analysis of ALK Degradation and Signaling

This protocol is for assessing the degradation of ALK and the phosphorylation status of its downstream targets.



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Caption: Workflow for Western Blot analysis.

Materials:

- H3122 cells
- **TL13-12**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Protocol:

- Cell Treatment:
 - Seed H3122 cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of **TL13-12** (e.g., 0, 10, 50, 100, 200 nM) for 16 hours.
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Determine protein concentration using a BCA assay.

- SDS-PAGE and Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibody overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate.

Cell Viability (MTT) Assay

This assay measures the effect of **TL13-12** on H3122 cell viability.

Materials:

- H3122 cells
- **TL13-12**
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Plate reader

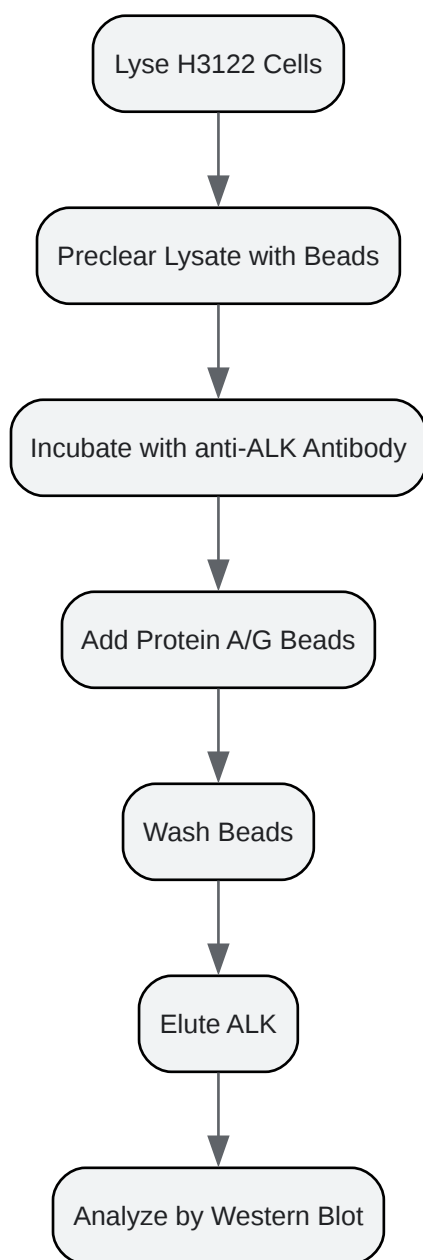
Protocol:

- Cell Seeding: Seed H3122 cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

- **Compound Treatment:** Treat cells with a serial dilution of **TL13-12** for 72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control.

Immunoprecipitation of ALK

This protocol is for the immunoprecipitation of ALK to study its interactions or post-translational modifications.



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Caption: Workflow for Immunoprecipitation.

Materials:

- H3122 cell lysate
- Anti-ALK antibody

- Protein A/G agarose beads
- IP lysis buffer
- Wash buffer

Protocol:

- Lysate Preparation: Prepare cell lysates from H3122 cells.
- Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an anti-ALK antibody overnight at 4°C.
 - Add protein A/G beads and incubate for another 1-2 hours.
- Washing: Wash the beads several times with wash buffer to remove unbound proteins.
- Elution: Elute the immunoprecipitated proteins from the beads using Laemmli sample buffer.
- Analysis: Analyze the eluate by Western blotting.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers studying the effects of the ALK PROTAC degrader **TL13-12** in the EML4-ALK positive H3122 cell line. These methodologies can be adapted to investigate other PROTACs and targeted therapies in similar cellular contexts, contributing to the advancement of novel cancer therapeutics.

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